Sulfato de dihidroestreptomicina

Descripción general

Descripción

Dihydrostreptomycin sulfate is a semi-synthetic aminoglycoside antibiotic derived from streptomycin. It is known for its bactericidal properties and is primarily used in veterinary medicine to treat bacterial infections. The compound works by binding to the bacterial ribosome, leading to decreased and aberrant protein synthesis .

Aplicaciones Científicas De Investigación

Dihydrostreptomycin sulfate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: It is used as a reference standard in chromatography for the determination of the analyte in bulk drug and pharmaceutical formulations .

Biology: The compound is used in research to study the uptake and selection of aminoglycosides in cell cultures .

Medicine: Although its use in humans has been associated with ototoxicity, it is still used in veterinary medicine to treat bacterial infections such as tuberculosis and leptospirosis .

Industry: Dihydrostreptomycin sulfate is employed in the treatment of respiratory and skin infections in animals .

Mecanismo De Acción

Target of Action

Dihydrostreptomycin sulfate primarily targets the bacterial ribosome . The bacterial ribosome plays a crucial role in protein synthesis within the cell. Additionally, it interacts with the mechanosensitive channel of large conductance (MscL) , which is found in a vast majority of bacterial species and serves as an emergency release valve rescuing the cell from sudden decreases in external osmolarity .

Mode of Action

Dihydrostreptomycin sulfate binds to and modifies the function of the bacterial ribosome, leading to decreased and aberrant translation of proteins . It also binds to a specific site on MscL and modifies its conformation . This allows the passage of potassium ions (K+) and glutamate out of, and dihydrostreptomycin into, the cell .

Biochemical Pathways

The primary biochemical pathway affected by dihydrostreptomycin sulfate is the protein synthesis pathway in bacteria . By binding to and modifying the function of the bacterial ribosome, it interferes with this pathway, leading to the production of defective, nonfunctional proteins . This ultimately results in the death of the bacterial cell .

Pharmacokinetics

It is known that the compound is quite large, bulky, and charged, which may influence its absorption and distribution within the bacterial cell . The FDA has withdrawn its approval for the use of all drug products containing dihydrostreptomycin sulfate due to associated ototoxicity .

Result of Action

The primary result of dihydrostreptomycin sulfate’s action is the synthesis of defective, nonfunctional proteins . This leads to the death of the bacterial cell . Additionally, the compound’s interaction with MscL leads to the efflux of potassium ions and glutamate from the cell .

Action Environment

The action of dihydrostreptomycin sulfate can be influenced by environmental factors such as external osmolarity . The expression of MscL, which increases the potency of dihydrostreptomycin, can be upregulated in response to sudden decreases in external osmolarity . This suggests that the compound’s action, efficacy, and stability may be influenced by the bacterial cell’s external environment.

Análisis Bioquímico

Biochemical Properties

Dihydrostreptomycin sulfate interacts with the bacterial ribosome, specifically binding to the S12 protein in the bacterial 30S ribosomal subunit . This interaction interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins . Additionally, Dihydrostreptomycin sulfate has been found to directly interact with the mechanosensitive channel of large conductance (MscL), a protein found in the majority of bacterial species .

Cellular Effects

The primary cellular effect of Dihydrostreptomycin sulfate is the inhibition of protein synthesis, which leads to the death of the bacterial cell . By binding to the bacterial ribosome, Dihydrostreptomycin sulfate interferes with the translation of proteins, leading to the production of defective proteins . Furthermore, Dihydrostreptomycin sulfate’s interaction with the MscL channel allows for the passage of solutes such as potassium and glutamate out of the cell, and the entry of Dihydrostreptomycin sulfate into the cell .

Molecular Mechanism

Dihydrostreptomycin sulfate exerts its effects at the molecular level primarily through its interaction with the bacterial ribosome. It irreversibly binds to the S12 protein in the bacterial 30S ribosomal subunit . This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins . Additionally, Dihydrostreptomycin sulfate binds to a specific site on the MscL channel and modifies its conformation, allowing the passage of solutes out of, and Dihydrostreptomycin sulfate into, the cell .

Temporal Effects in Laboratory Settings

It is known that the expression of the MscL channel increases the potency of Dihydrostreptomycin sulfate .

Dosage Effects in Animal Models

Information on the effects of different dosages of Dihydrostreptomycin sulfate in animal models is limited. It is known that the recommended therapeutic doses range from 5 to 10 mg/kg bw/day for 3 to 5 days by parenteral route .

Metabolic Pathways

It is known that Dihydrostreptomycin sulfate acts by irreversibly binding the S12 protein in the bacterial 30S ribosomal subunit .

Transport and Distribution

Dihydrostreptomycin sulfate is believed to enter the bacterial cell through the MscL channel . It binds to a specific site on the MscL channel, modifying its conformation and allowing the passage of solutes out of, and Dihydrostreptomycin sulfate into, the cell .

Subcellular Localization

The subcellular localization of Dihydrostreptomycin sulfate is primarily at the bacterial ribosome, where it binds to the S12 protein in the bacterial 30S ribosomal subunit . Additionally, it has been found to interact with the MscL channel, suggesting a possible localization at the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin sulfate is produced by the reduction of streptomycin. The process involves several steps, including acid treatment, ion exchange, adsorption on macropore primary amine resins, hydrogenation, two-step ion-exchanging, purification using a mixed bed, activated carbon treatment, concentration using NF membrane, decolorizing with activated carbon, ultrafiltration membrane treatment, and finally spray drying .

Industrial Production Methods: The industrial production of dihydrostreptomycin sulfate focuses on optimizing the yield and purity of the compound. The process reduces the consumption of oxalic acid, improves the utilization rate of reducing agents, and enhances production efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Dihydrostreptomycin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like hydrogen peroxide.

Reduction: Involves reducing agents such as hydrogen gas.

Substitution: Utilizes reagents like alkyl halides under specific conditions.

Major Products Formed: The primary product formed from these reactions is dihydrostreptomycin sulfate itself, which is used in various applications .

Comparación Con Compuestos Similares

Streptomycin: The parent compound from which dihydrostreptomycin is derived.

Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity.

Neomycin: Used primarily for topical applications due to its toxicity when administered systemically.

Uniqueness: Dihydrostreptomycin sulfate is unique in its specific binding to the S12 protein and its ability to pass through the MscL channel pore, which enhances its potency .

Propiedades

IUPAC Name |

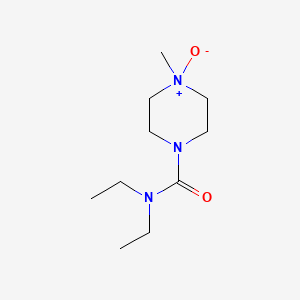

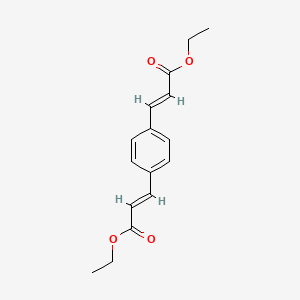

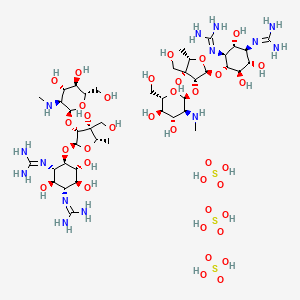

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C21H41N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWJCQXZZJHHRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H88N14O36S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5490-27-7 | |

| Record name | D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-(hydroxymethyl)-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrostreptomycin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihydrostreptomycin sulfate exert its antibacterial effect?

A1: Dihydrostreptomycin sulfate is a bactericidal antibiotic that targets the 30S ribosomal subunit, inhibiting protein synthesis in susceptible bacteria. [] This disruption of protein synthesis ultimately leads to bacterial cell death.

Q2: Is Dihydrostreptomycin sulfate effective against infections beyond bacterial diseases?

A2: While primarily known for its antibacterial activity, Dihydrostreptomycin sulfate has been investigated for potential effects on other organisms. Studies indicate that it can suppress both mechano- and chemoreception in the lateral-line organ of the aquatic amphibian Xenopus laevis. []

Q3: What is the molecular formula and weight of Dihydrostreptomycin sulfate?

A3: The scientific literature provided does not explicitly state the molecular formula and weight of Dihydrostreptomycin sulfate. More detailed chemical information can be found in publicly available chemical databases and resources.

Q4: Are there any concerns regarding the stability of Dihydrostreptomycin sulfate in different formulations?

A4: Research indicates that the stability of Dihydrostreptomycin sulfate can be influenced by formulation and storage conditions. For example, an oil suspension of Dihydrostreptomycin sulfate pamoate, designed for slow absorption, demonstrated different pharmacokinetic properties compared to the sulfate salt in oil or water. []

Q5: How is Dihydrostreptomycin sulfate absorbed and distributed in the body?

A5: Research in pigs demonstrates that Dihydrostreptomycin sulfate is rapidly and completely absorbed following intramuscular administration. [] Its distribution, metabolism, and excretion can vary depending on the species and dosage form. For example, in pigeons, renal accumulation has been observed. [, ]

Q6: Has the efficacy of Dihydrostreptomycin sulfate been evaluated in treating specific infections?

A6: Dihydrostreptomycin sulfate, often in combination with penicillin, has been investigated for treating various infections in animals, including Streptococcosis suum in pigs, [] Brucella ovis in rams, [] and bacterial diseases in salmon. []

Q7: Is bacterial resistance to Dihydrostreptomycin sulfate a concern?

A7: Yes, the emergence of Dihydrostreptomycin sulfate-resistant bacteria is a significant concern. Studies have identified naturally occurring resistance in Xanthomonas oryzae, the causal bacteria of leaf blight disease in rice. [] This resistance limits the effectiveness of this antibiotic in agricultural applications.

Q8: What are the potential toxic effects of Dihydrostreptomycin sulfate?

A8: Dihydrostreptomycin sulfate, like other aminoglycosides, can exhibit toxicity. Research has shown that high doses can be lethal to pigeons and chickens. [] Additionally, prolonged exposure to Dihydrostreptomycin sulfate can lead to auditory impairment in rats, highlighting potential ototoxic effects. [, ]

Q9: Is there any evidence of Dihydrostreptomycin sulfate being harmful during pregnancy?

A9: Research in rats has revealed that prenatal administration of Dihydrostreptomycin sulfate can lead to auditory impairment in offspring. [] This finding raises concerns about potential teratogenic effects, although more research is needed to understand the risks fully.

Q10: What analytical techniques are used to determine Dihydrostreptomycin sulfate concentrations?

A10: Various methods have been developed for the quantification of Dihydrostreptomycin sulfate, including high-performance liquid chromatography (HPLC) with post-column derivatization. [, ] This technique allows for sensitive and specific detection in complex matrices like milk and animal tissues.

Q11: Are there any chemical assays available for Dihydrostreptomycin sulfate salts?

A11: Yes, a chemical assay based on oxidation with periodic acid in a Kirk distillation apparatus has been developed for Dihydrostreptomycin sulfate salts. [] This method quantifies the evolved formaldehyde and allows for the determination of Dihydrostreptomycin content, even in the presence of streptomycin.

Q12: What are some historical milestones in the use of Dihydrostreptomycin sulfate?

A12: The development of international standards for Dihydrostreptomycin sulfate by the World Health Organization (WHO) represents a significant milestone. [, ] These standards ensured consistent quality and potency of the antibiotic for therapeutic use worldwide.

Q13: What are some notable applications of Dihydrostreptomycin sulfate in research?

A13: Dihydrostreptomycin sulfate has been used as a bacteriostatic agent in research on rumen ophryoscolecid ciliate protozoa. [] It allowed researchers to study these organisms in vitro without bacterial contamination, providing valuable insights into their metabolism and feeding behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.